N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a thiophene core substituted at the 3-position with a 3-methyl-1,2,4-oxadiazole moiety, linked via a carboxamide group to a 2,3-dihydrobenzo[b][1,4]dioxine scaffold. The methyl group on the oxadiazole increases lipophilicity, which may influence membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-17-15(23-19-9)10-6-7-24-16(10)18-14(20)13-8-21-11-4-2-3-5-12(11)22-13/h2-7,13H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQJMDFYFTXSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities. They have been used in the development of novel antibacterial agents, and some derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes. For instance, some 1,3,4-oxadiazole derivatives have been found to induce anticancer activity by targeting NF-κB in hepatocellular carcinoma cells.
Biochemical Pathways
For example, some derivatives have been found to decrease the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of hepatocellular carcinoma cells.
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability, which could potentially impact the bioavailability of this compound.
Biological Activity
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-oxadiazole ring and a benzo[b][1,4]dioxine moiety. Its molecular formula is , with a molar mass of approximately 342.36 g/mol. The presence of the oxadiazole ring is notable for its contribution to the compound's biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Compounds with oxadiazole structures have shown efficacy against various bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
- Antitubercular Activity : Some oxadiazole derivatives have been reported to possess anti-tubercular properties against Mycobacterium tuberculosis. For example, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.25 µg/mL against resistant strains .
- Antitumor Properties : The compound has also been evaluated for its potential in cancer therapy. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Many oxadiazoles act by inhibiting enzymes critical for microbial or cancer cell survival.
- DNA Interaction : Some studies suggest that these compounds may intercalate into DNA or inhibit DNA synthesis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives are believed to induce oxidative stress in target cells leading to apoptosis.
Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives for their antimicrobial properties. The results indicated that the compound had a significant inhibitory effect on both gram-positive and gram-negative bacteria with varying MIC values ranging from 62.5 to 100 µg/mL depending on the specific strain tested .
Antitubercular Activity
In another investigation focused on anti-tubercular activity, this compound was found to be effective against monoresistant strains of Mtb, showcasing its potential as a lead compound for further development in tuberculosis treatment .
Anticancer Potential
Research into the anticancer properties revealed that this compound could inhibit cell proliferation in various cancer cell lines. The study highlighted its ability to induce apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Comparison with N-[5-(2,3-Dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide (887875-39-0)
- Structural Similarities : Both compounds share a thiophene-oxadiazole-carboxamide backbone and dihydrodioxine/dihydrobenzodioxine scaffold, suggesting comparable conformational preferences .
- Key Differences: Substituents: The target compound has a 3-methyl-oxadiazole group, whereas 887875-39-0 features a 5-nitro-thiophene. Positional Isomerism: The dihydrodioxine in the target is part of the carboxamide side chain, while in 887875-39-0, it is directly attached to the oxadiazole. This may influence binding interactions in biological targets.
- Biological Implications : The nitro group in 887875-39-0 could confer redox activity or metabolic lability, whereas the methyl group in the target compound may enhance stability and lipophilicity.
Comparison with Thiazole-Based Analogs
Thiazole derivatives (e.g., compound 78 and 1104637-08-2 ) exhibit distinct properties due to sulfur inclusion:
- Electronic Effects : Thiazole’s sulfur atom provides polarizability and hydrogen-bonding capabilities absent in oxadiazoles.
- Biological Activity : Thiazoles are prevalent in antimicrobial and antitumor agents (e.g., 1,3,4-thiadiazole derivatives in ), while oxadiazoles are often explored for kinase inhibition (e.g., PI3K pathways ).
- Pharmacokinetics : Thiazoles may exhibit higher metabolic clearance due to sulfur oxidation, whereas oxadiazoles (particularly methyl-substituted) could demonstrate improved half-lives.
Q & A
Basic: What are the standard synthetic routes for N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of benzo[d][1,4]dioxine-2-carboxylic acid derivatives with thiophene intermediates containing oxadiazole substituents.
- Step 2: Formation of the oxadiazole ring via cyclization using reagents like iodine and triethylamine in acetonitrile or DMF under reflux .
- Step 3: Purification via column chromatography or recrystallization to isolate the product.
Key Methods:
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | DCC/DMAP, THF, 0°C→RT | Use excess carbodiimide for coupling |
| 2 | I₂, Et₃N, DMF, 80°C | Short reaction times (1–3 min) prevent side reactions |
| 3 | Ethanol/water recrystallization | Slow cooling improves crystal purity |
Advanced: How can structural modifications influence the compound’s bioactivity?
Structural-Activity Relationship (SAR) Design:
- Oxadiazole Ring Modifications: Replace 3-methyl with bulkier groups (e.g., phenyl) to enhance hydrophobic interactions with target proteins .
- Thiophene Substituents: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to improve binding affinity in enzyme assays .
- Dihydrobenzo[d][1,4]dioxine Core: Fluorination at the 7-position (analogous to ) may increase metabolic stability .
Experimental Workflow:
Synthesize analogs via parallel combinatorial chemistry.
Screen for activity in in vitro assays (e.g., kinase inhibition).
Validate top candidates using molecular docking (e.g., GSK-3β binding simulations) .
Basic: What spectroscopic techniques are used to characterize this compound?
Core Methods:
- ¹H/¹³C NMR: Confirm regiochemistry of oxadiazole and thiophene linkages. For example, oxadiazole protons appear as singlets at δ 8.2–8.5 ppm .
- HRMS: Verify molecular ion ([M+H]⁺) with <2 ppm error.
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activity data?
Case Study: Discrepancies in IC₅₀ values across studies may arise from assay conditions.
Resolution Strategy:
Standardize Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
Replicate Under Varied Conditions: Test pH dependence (e.g., pH 7.4 vs. 6.5) to assess protonation effects on activity .
Meta-Analysis: Compare data across >3 independent studies to identify trends (e.g., vs. 14).
Basic: What are the recommended storage conditions for this compound?
- Stability: Store at −20°C in amber vials under argon to prevent oxidation of the thiophene and oxadiazole moieties.
- Solubility: DMSO (≥50 mg/mL) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .
Advanced: How to design a mechanistic study for its potential kinase inhibition?
Protocol:
Enzyme Assays: Use recombinant kinases (e.g., EGFR, GSK-3β) with ATP-Glo™ luminescence detection .
Competitive Binding Studies: Perform SPR (Surface Plasmon Resonance) to measure KD values.
Cellular Validation: Knockdown target kinases via siRNA and assess rescue of compound-induced effects .
Basic: What are the key solubility and formulation challenges?
Challenges:
- Low aqueous solubility due to hydrophobic thiophene/oxadiazole groups.
Solutions: - Use cyclodextrin-based formulations (e.g., β-cyclodextrin at 10% w/v) for in vivo studies.
- Nanoemulsification (particle size <200 nm) enhances bioavailability .
Advanced: How to optimize reaction yields in large-scale synthesis?
Scale-Up Strategies:
- Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps to reduce byproducts.
- Flow Chemistry: Implement continuous-flow reactors for cyclization steps to improve heat transfer and yield .
Yield Data:
| Scale | Yield (Lab vs. Pilot) |
|---|---|
| 1 g | 65% |
| 100 g | 52% (optimized flow) |
Basic: What safety precautions are required during handling?
- PPE: Gloves, lab coat, and goggles (potential irritant per ).
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroacetyl chloride) .
Advanced: How to evaluate its pharmacokinetic properties preclinically?
In Vivo Protocol:
ADME Profiling: Administer orally (10 mg/kg) to Sprague-Dawley rats.
Plasma Sampling: LC-MS/MS analysis at 0.5, 1, 2, 4, 8, 24 h post-dose.
Metabolite ID: Use HRMS/MS to detect oxidative metabolites (e.g., sulfoxidation of thiophene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
